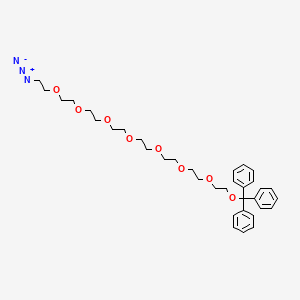

Trityl-PEG8-azide

描述

属性

IUPAC Name |

[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-diphenylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H47N3O8/c36-38-37-16-17-39-18-19-40-20-21-41-22-23-42-24-25-43-26-27-44-28-29-45-30-31-46-35(32-10-4-1-5-11-32,33-12-6-2-7-13-33)34-14-8-3-9-15-34/h1-15H,16-31H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEFSMLZCBKWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H47N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Trityl-PEG8-azide

This guide provides a comprehensive overview of Trityl-PEG8-azide, a heterobifunctional linker widely utilized by researchers, scientists, and drug development professionals. The document details its structure, physicochemical properties, and common experimental protocols, including its synthesis and application in bioconjugation.

Core Structure and Functionality

This compound is a versatile chemical tool comprised of three key functional components: a trityl protecting group, an eight-unit polyethylene glycol (PEG) spacer, and a terminal azide group.[1] This distinct architecture allows for controlled, sequential chemical modifications, making it an invaluable reagent in the fields of bioconjugation, drug delivery, and diagnostics.[1][2]

-

Trityl (Triphenylmethyl) Group: This bulky protecting group is attached to one end of the PEG chain. Its primary function is to mask a reactive group (in this case, what would be a hydroxyl group) during synthesis and subsequent reactions. The trityl group is stable under many conditions but can be readily removed under acidic conditions or through hydrogenolysis, allowing for the exposure of a functional group for further conjugation.[3]

-

Polyethylene Glycol (PEG8) Spacer: The core of the molecule consists of an eight-unit PEG chain. This hydrophilic spacer imparts several beneficial properties to the molecules it is conjugated to, including increased solubility in aqueous media, reduced immunogenicity, and improved pharmacokinetic profiles.[1] The defined length of the PEG8 chain provides precise control over the distance between conjugated moieties.

-

Azide (N₃) Group: The terminal azide group is a key reactive handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, specific, and bioorthogonal, meaning it proceeds under mild conditions without interfering with biological functional groups. This allows for the stable and covalent linkage of the this compound to molecules containing a terminal alkyne.

Below is a diagram illustrating the molecular structure of this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₅H₄₇N₃O₈ | |

| Molecular Weight | ~637.8 g/mol | |

| CAS Number | 1818294-30-2 | |

| Purity | ≥95% - 98% | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage Conditions | -20°C, protected from moisture |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use in bioconjugation via click chemistry.

The synthesis of this compound typically proceeds in a two-step process starting from Trityl-PEG8-OH. The hydroxyl group is first converted to a good leaving group, such as a mesylate, which is then displaced by an azide ion.

Protocol for Synthesis:

-

Mesylation:

-

Dissolve Trityl-PEG8-OH in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine (Et₃N) to the solution, followed by the dropwise addition of methanesulfonyl chloride (MsCl).

-

Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, monitoring by TLC until the starting material is consumed.

-

Wash the reaction mixture with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Trityl-PEG8-OMs intermediate.

-

-

Azide Displacement:

-

Dissolve the crude Trityl-PEG8-OMs in ethanol or DMF.

-

Add an excess of sodium azide (NaN₃) to the solution.

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Redissolve the residue in DCM and wash with water to remove excess sodium azide and salts.

-

Dry the organic layer, concentrate, and purify the crude product by precipitation from a DCM/ether mixture or by flash column chromatography to obtain pure this compound.

-

This compound is commonly used to conjugate with alkyne-modified biomolecules (e.g., proteins, peptides, or oligonucleotides). The following is a general protocol for a CuAAC reaction.

Protocol for CuAAC Reaction:

-

Preparation of Reagents:

-

Prepare a stock solution of the alkyne-modified biomolecule in an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO.

-

Prepare fresh stock solutions of copper(II) sulfate (CuSO₄) and a reducing agent, such as sodium ascorbate.

-

-

Click Reaction:

-

In a reaction vessel, add the alkyne-modified biomolecule solution.

-

Sequentially add the this compound solution, the sodium ascorbate solution, and finally the CuSO₄ solution. A typical molar ratio is 1: (1.5-5) : 10 : 2 for biomolecule:azide:ascorbate:copper, but this should be optimized.

-

Gently mix the components and allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

-

-

Purification:

-

Once the reaction is complete, the resulting conjugate can be purified from excess reagents and byproducts using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

-

If the terminal end of the PEG linker needs to be functionalized further, the trityl group can be removed.

Protocol for Deprotection:

-

Dissolve the purified Trityl-PEG-conjugate in a solution of 80-90% aqueous trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature for 30 minutes to 2 hours. The deprotection can be monitored by HPLC or mass spectrometry.

-

Remove the TFA under a stream of nitrogen or by lyophilization.

-

The deprotected conjugate should be purified immediately, typically by SEC or dialysis, to remove the cleaved trityl cation and residual acid.

References

Synthesis and Purification of Trityl-PEG8-azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Trityl-PEG8-azide, a valuable heterobifunctional linker used in bioconjugation, drug delivery, and various biomedical research applications. This document outlines a representative two-step synthetic protocol, purification methods, and key characterization data.

Introduction

This compound is a polyethylene glycol (PEG) derivative containing a trityl (triphenylmethyl) protecting group at one terminus and an azide functional group at the other. The PEG8 linker provides a defined spacer length, enhancing solubility and bioavailability of conjugated molecules. The trityl group offers robust protection of a hydroxyl or amine functionality, which can be removed under acidic conditions for further modification. The azide group is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling efficient and specific conjugation to alkyne-modified molecules such as proteins, peptides, and oligonucleotides.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from Trityl-PEG8-OH:

-

Mesylation: Conversion of the terminal hydroxyl group of Trityl-PEG8-OH to a mesylate (methanesulfonate) ester.

-

Azidation: Nucleophilic substitution of the mesylate group with an azide ion.

Experimental Protocols

The following protocols are compiled based on established methodologies for the synthesis of similar PEG derivatives.

2.1.1. Step 1: Synthesis of Trityl-PEG8-mesylate

This procedure is adapted from the general method for mesylation of PEG-OH compounds.

-

Materials:

-

Trityl-PEG8-OH (1 equivalent)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) (1.5 equivalents)

-

Methanesulfonyl chloride (MsCl) (1.2 equivalents)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure:

-

Dissolve Trityl-PEG8-OH in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (TEA) dropwise to the solution, followed by the dropwise addition of methanesulfonyl chloride (MsCl).

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Trityl-PEG8-mesylate. The crude product is often used in the next step without further purification.

-

2.1.2. Step 2: Synthesis of this compound

This procedure describes the conversion of the mesylate intermediate to the final azide product.

-

Materials:

-

Crude Trityl-PEG8-mesylate (1 equivalent)

-

Dimethylformamide (DMF)

-

Sodium azide (NaN₃) (5-10 equivalents)

-

Deionized water

-

Dichloromethane (DCM) or Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

-

Procedure:

-

Dissolve the crude Trityl-PEG8-mesylate in DMF.

-

Add sodium azide to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC for the disappearance of the mesylate intermediate.

-

After completion, cool the reaction mixture to room temperature and add deionized water.

-

Extract the aqueous phase with DCM or ethyl acetate (3x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification

Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. Column chromatography is a common and effective method.

-

Method: Flash column chromatography

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50-70%). The optimal gradient may need to be determined by TLC analysis.

-

Procedure:

-

Dissolve the crude product in a minimal amount of DCM.

-

Load the solution onto a silica gel column pre-equilibrated with the starting mobile phase.

-

Elute the column with the gradient of ethyl acetate in hexanes.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a viscous oil or a waxy solid.

-

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Step 1: Mesylation | Step 2: Azidation & Purification |

| Starting Material | Trityl-PEG8-OH | Trityl-PEG8-mesylate |

| Key Reagents | Methanesulfonyl chloride, Triethylamine | Sodium azide |

| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) |

| Reaction Temperature | 0 °C to Room Temperature | 60-80 °C |

| Reaction Time | 2-4 hours | 12-24 hours |

| Typical Yield | >90% (crude) | 70-85% (after purification) |

| Purity (post-purification) | N/A | ≥95% (typically determined by HPLC or NMR) |

| Molecular Weight (C₃₅H₄₇N₃O₈) | N/A | 637.77 g/mol [1] |

Mandatory Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound from Trityl-PEG8-OH.

Caption: Synthetic pathway for this compound.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow.

References

Navigating the Solubility Landscape of Trityl-PEG8-azide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Trityl-PEG8-azide, a key reagent in bioconjugation and drug delivery. Understanding the solubility of this heterobifunctional linker is critical for its effective handling, reaction optimization, and the successful development of novel therapeutics and research tools. This document outlines its solubility in various solvents, provides detailed experimental protocols for solubility determination, and presents a logical workflow for assessing its behavior in different media.

Core Concepts in Solubility

The solubility of a compound is defined as its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For drug development and bioconjugation, solubility is a pivotal parameter influencing bioavailability, formulation, and reaction efficiency. The structure of this compound, featuring a bulky, hydrophobic trityl group and a hydrophilic polyethylene glycol (PEG) chain, results in a molecule with amphipathic properties, leading to varied solubility across different solvent systems. The hydrophilic PEG spacer is known to generally increase the aqueous solubility of molecules to which it is attached[1].

Solubility Profile of this compound

Based on available data, this compound exhibits good solubility in several common organic solvents. However, precise quantitative data is not widely published. The following table summarizes the known qualitative solubility of this compound.

| Solvent | Abbreviation | Solubility | Notes |

| Dimethyl sulfoxide | DMSO | Soluble | A strong, polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dichloromethane | DCM | Soluble | A common organic solvent with a lower polarity than DMSO. |

| Dimethylformamide | DMF | Soluble | A polar aprotic solvent with excellent solvating properties for many organic and inorganic compounds. |

| Aqueous Media (e.g., Water) | - | Limited* | The presence of the hydrophilic PEG8 chain is intended to enhance aqueous solubility[1]. However, the hydrophobic trityl group can limit its solubility in purely aqueous solutions. |

*While the PEG chain enhances water solubility, the large, nonpolar trityl group can significantly decrease it. The overall aqueous solubility is likely to be limited and may require the use of co-solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for this compound in their specific application, the following experimental protocols can be employed. These methods are widely accepted in the pharmaceutical and chemical industries for determining the solubility of drug-like molecules.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature for a prolonged period (typically 24-72 hours) to allow the solution to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Aqueous Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds prepared from a DMSO stock solution.

Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

Serial Dilution: Perform a serial dilution of the DMSO stock solution in a 96-well plate.

-

Addition of Aqueous Buffer: Add a specific volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. The final DMSO concentration should typically be low (e.g., <1-2%) to minimize its effect on solubility.

-

Incubation and Detection: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature. The precipitation of the compound can be detected by measuring the turbidity of the solution using a nephelometer or by UV-Vis spectroscopy.

-

Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of this compound, from initial qualitative assessment to quantitative determination.

Caption: Workflow for Solubility Assessment of this compound.

Signaling Pathway and Experimental Workflow Visualization

While this compound is a chemical linker and not directly involved in a biological signaling pathway, its application in creating bioconjugates is part of a larger experimental workflow. The following diagram illustrates a typical workflow for using this compound in a click chemistry-based bioconjugation experiment.

Caption: Experimental Workflow for Bioconjugation using this compound.

This technical guide provides a foundational understanding of the solubility of this compound. For critical applications, it is highly recommended that researchers perform their own solubility tests using the protocols outlined herein to ensure data accuracy within their specific experimental context.

References

Trityl-PEG8-azide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trityl-PEG8-azide, a heterobifunctional linker integral to advancements in bioconjugation and drug delivery systems. This document details its physicochemical properties, a representative experimental protocol for its application in "click chemistry," and a logical workflow for its use in conjugating a payload to a targeting ligand.

Core Compound Data

This compound is a versatile chemical tool employed in the field of bioconjugation. The key quantitative data for this compound are summarized below.

| Property | Value | Citation(s) |

| Molecular Weight | 637.8 g/mol | [1][2] |

| Chemical Formula | C35H47N3O8 | [1][2] |

| CAS Number | 1818294-30-2 | [1] |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO, DCM, DMF | |

| Storage Condition | -20°C |

Introduction to this compound

This compound is a bifunctional molecule featuring a polyethylene glycol (PEG) spacer, a terminal azide group, and a trityl protecting group. The eight-unit PEG chain is hydrophilic, which can enhance the solubility and stability of the resulting conjugate in aqueous media. The azide functional group is a key component for "click chemistry," a set of rapid, specific, and high-yield chemical reactions. Specifically, the azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with an alkyne-modified molecule.

The trityl group serves as a protecting group for a primary amine or other functional group at the opposite end of the PEG linker. This protecting group is stable under various conditions but can be selectively removed under mildly acidic conditions or through hydrogenolysis, allowing for subsequent conjugation steps. This feature is particularly useful in the multi-step synthesis of complex bioconjugates.

Application in Bioconjugation and Drug Delivery

PEG linkers, such as this compound, are widely used in the development of advanced therapeutics, including antibody-drug conjugates (ADCs). In ADCs, a linker connects a monoclonal antibody, which targets a specific cell type (e.g., a cancer cell), to a cytotoxic drug (payload). The PEG component of the linker can improve the pharmacokinetic properties of the ADC by increasing its half-life in circulation and reducing immunogenicity.

This compound's non-cleavable nature means that the bond it forms remains intact. The trityl group, however, can be part of a larger linker system that is designed to be cleavable under specific physiological conditions, such as the acidic environment of a tumor. This allows for the controlled release of the drug at the target site, enhancing its efficacy while minimizing systemic toxicity.

Experimental Protocol: Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a representative protocol for the conjugation of an alkyne-modified payload to an azide-functionalized targeting ligand, where the azide functionality is introduced using a linker like this compound (after deprotection of the trityl group and subsequent functionalization with an azide).

Materials:

-

Azide-functionalized targeting ligand (e.g., antibody, peptide) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Alkyne-modified payload molecule dissolved in an organic solvent (e.g., DMSO)

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

-

Reducing agent: Sodium ascorbate stock solution (e.g., 300 mM in water, freshly prepared)

-

Copper-stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Reactant Preparation: In a microcentrifuge tube, combine the azide-functionalized targeting ligand with the alkyne-modified payload. The molar ratio of the payload to the ligand may need to be optimized, but a starting point of 5-10 molar equivalents of the payload is common.

-

Catalyst Premix Preparation: In a separate tube, prepare the copper catalyst premix. Add the THPTA solution to the CuSO4 solution. A typical ratio is 5 equivalents of ligand to 1 equivalent of copper. Vortex briefly to mix.

-

Initiation of the Click Reaction: Add the copper catalyst premix to the solution containing the azide and alkyne reactants.

-

Reduction and Catalysis: To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentration of the reactants and catalyst should be optimized, but typical final concentrations are in the micromolar to low millimolar range.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1 to 4 hours. The reaction progress can be monitored using techniques such as LC-MS or SDS-PAGE.

-

Purification: Once the reaction is complete, purify the resulting conjugate to remove unreacted payload, catalyst, and other reagents. This can be achieved through size-exclusion chromatography, dialysis, or other appropriate purification methods.

-

Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR), purity, and functional activity.

Logical Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for a typical bioconjugation reaction using a PEG-azide linker and a conceptual representation of how an antibody-drug conjugate (ADC) constructed with such a linker would function.

Caption: Experimental workflow for bioconjugation via CuAAC.

Caption: Conceptual pathway of ADC action.

References

Commercial Suppliers and Technical Guide for High-Purity Trityl-PEG8-azide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available high-purity Trityl-PEG8-azide, a critical reagent in bioconjugation and drug development. This document details commercial suppliers, presents key technical data in a comparative format, and offers detailed experimental protocols for its synthesis and application. Furthermore, logical workflows for its synthesis and use in bioconjugation are visualized to facilitate understanding and implementation in a research setting.

Introduction to this compound

This compound is a heterobifunctional linker widely employed in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1] Its structure comprises three key components:

-

A Trityl (triphenylmethyl) group: A bulky protecting group for the terminal hydroxyl group of the polyethylene glycol (PEG) chain. It is stable under a variety of reaction conditions and can be selectively removed under mildly acidic conditions.

-

A PEG8 (octaethylene glycol) spacer: A hydrophilic polyethylene glycol chain consisting of eight ethylene glycol units. This spacer enhances the solubility and biocompatibility of the resulting conjugate and provides a defined distance between the conjugated molecules.

-

An Azide group: A functional group that enables highly specific and efficient conjugation to molecules containing an alkyne group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" chemistry reactions.[2]

The unique combination of these functionalities makes this compound a versatile tool for researchers, allowing for a multi-step conjugation strategy where the trityl group provides orthogonal protection during initial modifications.

Commercial Suppliers of High-Purity this compound

A number of chemical suppliers offer high-purity this compound for research and development purposes. The following table summarizes key information for products from prominent suppliers to aid in the selection of the most suitable product for your application.

| Supplier | Product Name/Number | Purity | CAS Number | Molecular Weight |

| AxisPharm | This compound / AP11595 | ≥95% | 1818294-30-2 | 637.77 |

| BroadPharm | This compound / BP-21074 | ≥98% | 1818294-30-2 | 637.77 |

| Creative Biolabs | This compound / ADC-L-589 | >95% | 1818294-30-2 | 637.8 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a general protocol for its use in a typical bioconjugation reaction.

Synthesis of this compound

The synthesis of this compound can be achieved through a three-step process starting from commercially available octaethylene glycol (PEG8). The general workflow involves the protection of one hydroxyl group with a trityl group, followed by the activation of the remaining hydroxyl group, and finally, the introduction of the azide functionality.

Step 1: Monotritylation of Octaethylene Glycol (PEG8-OH)

This step involves the selective protection of one of the terminal hydroxyl groups of PEG8 with a trityl group.

-

Materials:

-

Octaethylene glycol (PEG8)

-

Trityl chloride (TrCl)

-

Anhydrous pyridine

-

Anhydrous Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

-

Procedure:

-

Dissolve octaethylene glycol (1 equivalent) in anhydrous pyridine.

-

Add trityl chloride (1.1 equivalents) portion-wise to the solution at 0 °C with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the product with dichloromethane (DCM).

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain Trityl-PEG8-OH.

-

Step 2: Mesylation of Trityl-PEG8-OH

The remaining free hydroxyl group is activated by conversion to a mesylate, a good leaving group for the subsequent azidation step.[3]

-

Materials:

-

Trityl-PEG8-OH

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Methanesulfonyl chloride (MsCl)

-

-

Procedure:

-

Dissolve Trityl-PEG8-OH (1 equivalent) in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (1.5 equivalents).[3]

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the solution.[3]

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with cold water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Trityl-PEG8-OMs. This product is often used in the next step without further purification.

-

Step 3: Azidation of Trityl-PEG8-OMs

The mesylate group is displaced by an azide ion to yield the final product.

-

Materials:

-

Crude Trityl-PEG8-OMs

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve the crude Trityl-PEG8-OMs in DMF.

-

Add sodium azide (3-5 equivalents).

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield high-purity this compound.

-

Bioconjugation using this compound: A General Protocol for Antibody Modification

This protocol outlines the general steps for conjugating a payload (e.g., a cytotoxic drug) to an antibody using this compound. This process involves the deprotection of the trityl group, followed by a click chemistry reaction.

Step 1: Deprotection of the Trityl Group

The trityl group is removed to expose the hydroxyl group, which can then be activated for conjugation.

-

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve this compound in DCM.

-

Add a solution of 2-5% TFA in DCM dropwise at 0 °C.

-

Stir the reaction for 30-60 minutes at room temperature.

-

Monitor the deprotection by TLC.

-

Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to obtain HO-PEG8-azide.

-

Step 2: Activation of the Hydroxyl Group and Conjugation to a Payload

The exposed hydroxyl group is activated (e.g., as an NHS ester) and then reacted with an amine-containing payload.

-

Materials:

-

HO-PEG8-azide

-

N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent

-

Amine-containing payload

-

Anhydrous DMF or DMSO

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

-

Procedure:

-

Dissolve HO-PEG8-azide and DSC (1.2 equivalents) in anhydrous DMF.

-

Add TEA or DIPEA (2 equivalents) and stir at room temperature for 4-6 hours to form the NHS-activated PEG-azide.

-

In a separate vial, dissolve the amine-containing payload in anhydrous DMF.

-

Add the solution of the activated PEG-azide to the payload solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Purify the payload-PEG-azide conjugate by HPLC.

-

Step 3: Click Chemistry Conjugation to an Alkyne-Modified Antibody

The azide-functionalized payload is then conjugated to an antibody that has been previously modified to contain an alkyne group.

-

Materials:

-

Alkyne-modified antibody in a suitable buffer (e.g., PBS)

-

Payload-PEG-azide conjugate

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

-

Procedure:

-

To the alkyne-modified antibody solution, add the payload-PEG-azide conjugate (typically in a 5-10 fold molar excess).

-

Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and THPTA.

-

Add the copper catalyst solution to the antibody-payload mixture.

-

Initiate the click reaction by adding a fresh solution of sodium ascorbate.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours.

-

Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) to remove excess reagents.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis of this compound and its application in bioconjugation.

Caption: Synthetic workflow for this compound.

Caption: Bioconjugation workflow using this compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Trityl-PEG8-azide

For Researchers, Scientists, and Drug Development Professionals

Trityl-PEG8-azide is a valuable heterobifunctional linker molecule widely employed in bioconjugation, drug delivery, and the development of advanced therapeutic and diagnostic agents. Its utility in "click chemistry" reactions allows for the efficient and specific covalent attachment of molecules. However, the presence of an azide functional group necessitates a thorough understanding of its handling and safety precautions to mitigate potential hazards. This in-depth technical guide provides a comprehensive overview of the safety, handling, and experimental considerations for this compound, ensuring its safe and effective use in the laboratory.

Compound Profile and Stability Assessment

This compound is a solid substance with the molecular formula C35H47N3O8 and a molecular weight of 637.76 g/mol .[1] While specific toxicological and physical property data for this compound are largely unavailable, its stability can be assessed based on established principles for organic azides.

A key indicator of the stability of an organic azide is the ratio of carbon and oxygen atoms to nitrogen atoms.[2][3] For this compound (C35H47N3O8), the calculation is as follows:

(Number of Carbon atoms + Number of Oxygen atoms) / Number of Nitrogen atoms = (35 + 8) / 3 = 14.33

A ratio greater than or equal to 3 suggests that the compound is stable enough for isolation and storage.[4] With a ratio of 14.33, this compound is considered to be a stable organic azide. Another guideline, the "Rule of Six," suggests that there should be at least six carbon atoms for each energetic functional group (like an azide) to render the compound relatively safe.[1] this compound, with 35 carbon atoms to one azide group, comfortably meets this criterion.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C35H47N3O8 | |

| Molecular Weight | 637.76 g/mol | |

| Appearance | Solid | |

| Purity | >98% | |

| Storage Temperature | -20°C | |

| Solubility | Soluble in DMSO, Dichloromethane (DCM), and DMF |

Hazard Identification and Safety Precautions

Although Safety Data Sheets (SDS) for this compound generally classify it as not a hazardous substance, the azide functional group warrants careful handling. Organic azides are energetic compounds that can be sensitive to heat, light, shock, and friction, and can decompose explosively under certain conditions.

Table 2: Summary of Hazards and Incompatibilities

| Hazard | Description | Incompatible Materials |

| Explosion Risk | Organic azides can be explosive, especially when heated or subjected to shock or friction. | Strong Acids/Alkalis: Can form highly toxic and explosive hydrazoic acid. Heavy Metals (e.g., copper, lead, silver, mercury, zinc): Can form highly unstable and explosive heavy metal azides. Halogenated Solvents (e.g., dichloromethane, chloroform): Can form explosive di- and tri-azidomethane. Strong Oxidizing/Reducing Agents |

| Inhalation/Contact | May cause irritation upon inhalation or contact with eyes and skin. | |

| Combustion | May emit irritant fumes during combustion. |

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A laboratory coat.

Safe Handling and Storage Workflow

A systematic approach to handling this compound, from receipt to disposal, is crucial for laboratory safety.

Experimental Protocols

The trityl group on this compound acts as a protecting group for the azide functionality. For the azide to participate in reactions like cycloadditions, the trityl group must first be removed. Below are representative protocols for the deprotection of the trityl group and subsequent copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions.

Deprotection of the Trityl Group

The trityl group is acid-labile and can be removed under mild acidic conditions.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

Dissolve the this compound in a minimal amount of DCM.

-

Add a solution of TFA in DCM (e.g., 1-5% v/v). The exact concentration and reaction time may need to be optimized.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding a mild base, such as a saturated solution of sodium bicarbonate, until the acidic solution is neutralized.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solution in vacuo using a rotary evaporator.

-

If necessary, purify the deprotected PEG8-azide by silica gel column chromatography.

Representative Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click" reaction between an azide-functionalized PEG and an alkyne-containing molecule.

Materials:

-

Deprotected PEG8-azide

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

Phosphate-buffered saline (PBS) or another suitable buffer

-

DMSO or DMF (if needed to dissolve starting materials)

Procedure:

-

Prepare stock solutions of all reagents. For example: 100 mM CuSO4 in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water (prepare fresh).

-

In a reaction vessel, dissolve the deprotected PEG8-azide and the alkyne-functionalized molecule in the reaction buffer. If necessary, a small amount of a co-solvent like DMSO or DMF can be used.

-

In a separate tube, pre-mix the CuSO4 and THPTA ligand in a 1:2 to 1:5 molar ratio to form the copper-ligand complex.

-

Add the copper-ligand complex to the reaction mixture containing the azide and alkyne. A typical final copper concentration is in the range of 50-250 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect the reaction from light.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS or HPLC).

-

Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper.

-

Purify the final conjugate using a suitable method such as size-exclusion chromatography, dialysis, or preparative HPLC.

Experimental and Logical Workflows

Visualizing the experimental process can aid in planning and execution. The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound.

Emergency Procedures

In the event of exposure or a spill, follow these procedures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: Immediately wash skin with plenty of water and soap. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek medical attention.

-

Spill: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

By adhering to the safety precautions and handling guidelines outlined in this technical guide, researchers can confidently and safely utilize this compound in their scientific endeavors, paving the way for new discoveries and innovations in drug development and biotechnology.

References

Trityl-PEG8-azide: A Versatile Linker for Advanced Drug Delivery Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of drug delivery, precision and efficiency are paramount. The development of targeted therapies and sophisticated drug carriers necessitates the use of versatile and well-defined molecular components. Among these, Trityl-PEG8-azide has emerged as a key building block, offering a unique combination of properties that make it highly valuable for researchers in academia and the pharmaceutical industry. This technical guide provides a comprehensive overview of this compound, its core attributes, and its applications in the construction of advanced drug delivery systems.

This compound is a heterobifunctional linker composed of three key moieties: a trityl protecting group, an eight-unit polyethylene glycol (PEG) spacer, and a terminal azide group.[1][2] This specific arrangement of functional groups provides a powerful tool for the covalent attachment of molecules through "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[3][4][5] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, a critical factor for in vivo applications. The trityl group, a bulky and acid-labile protecting group, ensures the stability of the azide functionality during synthesis and storage, allowing for its selective deprotection and subsequent reaction when desired.

This guide will delve into the technical specifications of this compound, present detailed experimental protocols for its use in bioconjugation, and explore its role in the development of targeted drug delivery vehicles such as nanoparticles and micelles.

Core Properties and Specifications

The utility of this compound in drug delivery research stems from its well-defined chemical structure and physical properties. Commercial suppliers provide this reagent with high purity, ensuring reproducibility in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 637.77 g/mol | |

| Purity | ≥95% | |

| Formula | C₃₅H₄₇N₃O₈ | |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and DCM. | |

| Storage Conditions | -20°C |

Key Applications in Drug Delivery Research

The unique trifunctional nature of this compound makes it a versatile tool for a variety of applications in drug delivery, including:

-

Surface functionalization of nanoparticles and liposomes: The PEG chain can be used to create a hydrophilic shell on the surface of drug carriers, which helps to reduce non-specific protein adsorption, prevent aggregation, and prolong circulation time in the bloodstream (a phenomenon often referred to as the "stealth effect").

-

Targeted drug delivery: The azide group can be utilized to conjugate targeting ligands, such as antibodies, peptides, or small molecules, to the surface of drug carriers via click chemistry. This enables the specific recognition of and binding to receptors that are overexpressed on diseased cells, thereby enhancing the therapeutic efficacy and reducing off-target side effects.

-

Construction of antibody-drug conjugates (ADCs): this compound can serve as a linker to covalently attach potent cytotoxic drugs to monoclonal antibodies. The PEG component can improve the pharmacokinetic profile of the ADC.

-

Development of stimuli-responsive drug delivery systems: While this compound itself is a stable linker, it can be incorporated into more complex systems that are designed to release their payload in response to specific stimuli present in the tumor microenvironment, such as low pH or the presence of certain enzymes.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides insight into its chemical properties. The synthesis typically involves a multi-step process starting from a trityl-protected polyethylene glycol. A representative synthetic scheme is outlined below.

Diagram: Synthesis of this compound

Caption: A general synthetic route to this compound.

Methodology:

-

Mesylation of Trityl-PEG8-OH: Trityl-PEG8-OH is reacted with mesyl chloride in the presence of a base like triethylamine to convert the terminal hydroxyl group into a good leaving group, mesylate.

-

Azide Displacement: The resulting Trityl-PEG8-OMs is then reacted with sodium azide. The azide ion displaces the mesylate group via an SN2 reaction to yield the final product, this compound.

-

Purification: The crude product is typically purified using column chromatography to obtain the final product with high purity.

Deprotection of the Trityl Group

The trityl group can be removed under mild acidic conditions to expose a primary alcohol, which can be used for further functionalization if needed. However, for most click chemistry applications, the trityl group is kept on to protect the other end of the PEG linker.

Methodology:

-

Dissolve the trityl-protected compound in a suitable organic solvent (e.g., dichloromethane).

-

Add a mild acid, such as trifluoroacetic acid (TFA), dropwise at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with a base (e.g., triethylamine) and remove the solvent under reduced pressure.

-

Purify the deprotected product by column chromatography.

Bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound can be efficiently reacted with an alkyne-functionalized molecule (e.g., a drug, a targeting ligand, or a fluorescent probe) using a copper(I) catalyst.

Diagram: CuAAC Reaction Workflow

Caption: General workflow for a CuAAC "click" reaction.

Detailed Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

-

Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

-

Prepare a fresh stock solution of copper(II) sulfate (e.g., 100 mM in water).

-

Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (e.g., 1 M in water), to reduce Cu(II) to the active Cu(I) species in situ.

-

-

Reaction Setup:

-

In a reaction vessel, combine the this compound and the alkyne-functionalized molecule in a suitable solvent mixture (e.g., a mixture of an organic solvent like DMSO or t-BuOH and water).

-

Add the copper(II) sulfate solution to the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate solution. The final concentration of the reactants should be optimized for the specific reaction, but typically ranges from 1 to 10 mM.

-

-

Reaction Monitoring and Work-up:

-

Allow the reaction to proceed at room temperature with stirring. The reaction time can vary from a few hours to overnight.

-

Monitor the progress of the reaction using an appropriate analytical technique such as TLC, LC-MS, or NMR.

-

Once the reaction is complete, the product can be purified to remove the copper catalyst and unreacted starting materials. Purification methods may include dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.

-

-

Characterization:

-

Confirm the structure and purity of the final conjugate using techniques such as ¹H NMR, mass spectrometry (MS), and HPLC.

-

Quantitative Data on Drug Delivery Systems

| Parameter | Drug Delivery System | Drug | Value | Reference |

| Encapsulation Efficiency (%) | Doxorubicin-loaded PEG-PLGA Nanoparticles | Doxorubicin | > 90% | (Hypothetical, based on similar systems) |

| Drug Loading (%) | Paclitaxel-loaded PEG-PCL Micelles | Paclitaxel | ~10-20% | |

| Particle Size (nm) | PEGylated Liposomes | - | 100-150 nm | |

| Zeta Potential (mV) | PEGylated Nanoparticles | - | -10 to -30 mV | (General observation) |

| In Vitro Drug Release (at pH 5.0) | pH-sensitive PEGylated Micelles | Doxorubicin | ~80% in 24h | (Hypothetical, based on stimuli-responsive systems) |

| In Vivo Half-life | PEGylated Nanoparticles | - | Significantly increased compared to non-PEGylated counterparts |

Visualization of Key Concepts

The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows discussed in this guide.

Diagram: Role of this compound in Targeted Drug Delivery

References

Understanding the role of the trityl group in PEGylation

An In-depth Technical Guide to the Role of the Trityl Group in PEGylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides, proteins, and small molecules.[1][2][3] This process can improve drug solubility, extend circulatory half-life, and reduce immunogenicity.[2] Achieving site-specific PEGylation and synthesizing well-defined PEG derivatives often requires the strategic use of protecting groups to temporarily block reactive functional groups.[4] Among these, the triphenylmethyl (trityl, Trt) group has emerged as a vital tool, particularly for protecting hydroxyl (-OH) and thiol (-SH) groups.

This technical guide provides a comprehensive overview of the trityl group's role in PEGylation chemistry. We will delve into its core functions, the chemical mechanisms of its application and removal, detailed experimental protocols, and its strategic use in complex synthetic workflows, supported by quantitative data and visual diagrams.

Core Function of the Trityl Group in PEGylation Chemistry

The primary role of the trityl group in PEGylation is to serve as a temporary, acid-labile protecting group. Its utility is derived from a combination of chemical and physical properties:

-

Protection of Nucleophiles : The trityl group is most commonly used to protect primary alcohols (like the terminal hydroxyl group of PEG) and thiols (like the side chain of cysteine). This prevents these groups from participating in unintended side reactions during subsequent synthetic steps.

-

Acid Lability : The bond formed between the trityl group and a heteroatom (e.g., S-Trt or O-Trt) is highly sensitive to acidic conditions. This allows for its removal (deprotection or cleavage) under relatively mild conditions, such as dilute trifluoroacetic acid (TFA) or acetic acid, which preserves the integrity of many sensitive biomolecules.

-

Steric Bulk : The large, three-dimensional structure of the trityl group provides significant steric hindrance. This can be exploited for the selective protection of sterically accessible primary hydroxyl or thiol groups over more hindered secondary or tertiary ones.

-

Orthogonality : In the context of Solid-Phase Peptide Synthesis (SPPS), the trityl group is stable under the basic conditions used to remove the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. This "orthogonality" is crucial for complex synthetic strategies, allowing for selective deprotection of different groups at various stages of the synthesis.

-

Hydrophobicity : The hydrophobic nature of the trityl group can be advantageous in purification, as it significantly alters the polarity of the PEG-conjugate, facilitating separation from non-tritylated impurities using techniques like column chromatography.

Chemical Mechanisms and Workflows

The application and removal of the trityl group proceed through well-defined cationic intermediates.

Protection Mechanism

The protection of a PEG molecule's terminal hydroxyl group typically involves reacting it with trityl chloride (Trt-Cl) in the presence of a base like pyridine. The reaction proceeds via a stable trityl cation intermediate (an SN1 mechanism), which is then attacked by the nucleophilic hydroxyl group.

Deprotection (Cleavage) Mechanism

Deprotection is achieved by treating the trityl-protected PEG with an acid. The reaction begins with the protonation of the ether oxygen, which weakens the C-O bond and leads to the formation of the highly stable trityl cation. This cation must be "scavenged" to prevent it from reacting with other nucleophiles in the solution.

Workflow in Solid-Phase Peptide Synthesis (SPPS)

The trityl group is invaluable for protecting the thiol group of cysteine residues during Fmoc-based SPPS. This prevents side reactions while the peptide chain is assembled. The trityl group remains intact during the repetitive basic treatments used for Fmoc group removal and is cleaved off simultaneously with other side-chain protecting groups during the final acid cleavage from the resin.

Experimental Protocols and Data

The selective cleavage of the trityl group depends on carefully controlled acidic conditions. The choice of acid, its concentration, the solvent, and the presence of scavengers are critical parameters.

Summary of Trityl Group Cleavage Conditions

The following table summarizes various conditions reported for the cleavage of trityl groups from hydroxyl and thiol moieties. The lability of the trityl group can be "tuned" by adding electron-donating groups (e.g., methoxy) to the phenyl rings, making them more acid-sensitive (e.g., Methoxytrityl (Mmt) or Dimethoxytrityl (DMTr)).

| Protecting Group | Reagent/Solvent System | Typical Time | Scavengers | Notes |

| Trityl (Trt) | 80-90% aqueous Acetic Acid | 1-4 hours | Not always required | A mild condition, often used for selectivity over other acid-labile groups. |

| Trityl (Trt) | 1-5% TFA in Dichloromethane (DCM) | 5-30 min | Triethylsilane (TES) or Triisopropylsilane (TIPS) | Common for cleaving Trt while leaving more robust groups like tBu intact. |

| Trityl (Trt) | 95% TFA / 2.5% H₂O / 2.5% TIPS | 2-4 hours | TIPS (in cocktail) | Standard "cleavage cocktail" for full deprotection in peptide synthesis. |

| Trityl (Trt) | 97+% Formic Acid | ~3 minutes | Dioxane (co-evaporation) | Rapid cleavage protocol. |

| Methoxytrityl (Mmt) | 1% TFA in DCM | < 10 min | Triethylsilane (TES) | Mmt is significantly more acid-labile than Trt. |

General Protocol 1: Protection of PEG-OH with Trityl Chloride

-

Preparation : Dissolve monodisperse PEG-OH (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reaction : Add trityl chloride (1.1-1.5 equivalents) to the solution. For catalysis, 4-dimethylaminopyridine (DMAP) can be added in a small amount (0.1 equivalents).

-

Monitoring : Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or HPLC until the starting PEG-OH is consumed.

-

Work-up : Quench the reaction by adding methanol. Remove the solvent under reduced pressure.

-

Purification : Dissolve the residue in a suitable organic solvent (e.g., Dichloromethane) and wash with water to remove pyridine hydrochloride. Dry the organic layer, concentrate, and purify the Trt-O-PEG product by flash column chromatography on silica gel.

General Protocol 2: Deprotection of Trt-O-PEG

-

Preparation : Dissolve the Trt-O-PEG compound (1 equivalent) in Dichloromethane (DCM). Add a cation scavenger such as triisopropylsilane (TIPS) (2-5 equivalents). Cool the solution in an ice bath.

-

Cleavage : Add trifluoroacetic acid (TFA) to the solution to a final concentration of 1-2% (v/v).

-

Reaction : Stir the mixture at 0°C to room temperature. Monitor the reaction by TLC or HPLC. The cleavage is often complete within 30 minutes. The appearance of a yellow color indicates the formation of the trityl cation.

-

Work-up : Once the reaction is complete, neutralize the acid with a base like triethylamine or pyridine.

-

Purification : Concentrate the solution under reduced pressure. The crude product can be purified by precipitation in cold diethyl ether or by column chromatography to isolate the pure PEG-OH.

Conclusion

The trityl group is a versatile and powerful tool in the field of PEGylation. Its well-understood acid lability, steric bulk, and orthogonality with other common protecting groups make it indispensable for the synthesis of complex and well-defined PEGylated biomolecules and monodisperse PEG reagents. By providing robust protection for hydroxyl and thiol groups, the trityl group enables chemists to execute multi-step synthetic strategies with high precision and control. A thorough understanding of its chemistry, including protection/deprotection mechanisms and the critical role of scavengers, is essential for researchers and drug development professionals aiming to leverage PEGylation to its full potential.

References

Methodological & Application

Application Notes and Protocols for Trityl-PEG8-azide Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step protocol for the use of Trityl-PEG8-azide in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This powerful bioconjugation technique is instrumental in the synthesis of complex biomolecular conjugates for a wide array of applications, from drug delivery and development to advanced molecular imaging.

The following protocols detail the necessary steps for the deprotection of the trityl group, the CuAAC reaction itself, and subsequent purification of the final conjugate. Adherence to these guidelines will facilitate a high-yielding and efficient conjugation process.

I. Overview of this compound and Click Chemistry

This compound is a heterobifunctional linker that features a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance.[1] One terminus is functionalized with an azide group, which is protected by a trityl group, and the other end can be modified for conjugation to various molecules. The azide group is a key component for click chemistry, a set of reactions known for their high efficiency, selectivity, and biocompatibility.[2][3]

The most prominent click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), where an azide reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[2][4] This reaction is highly specific and can be conducted in aqueous conditions, making it ideal for bioconjugation. The trityl protecting group on the this compound must be removed before the azide can participate in the click reaction.

II. Experimental Protocols

This section provides a comprehensive, two-stage protocol for the use of this compound in a click chemistry reaction. The first stage involves the deprotection of the trityl group, followed by the copper-catalyzed azide-alkyne cycloaddition.

Stage 1: Deprotection of Trityl Group

The trityl group is acid-labile and can be removed under mild acidic conditions to expose the azide functionality.

Materials and Reagents:

| Reagent | Supplier | Catalog # |

| This compound | Various | N/A |

| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | 270997 |

| Trifluoroacetic acid (TFA) | Sigma-Aldrich | T6508 |

| Diethyl ether, anhydrous | Sigma-Aldrich | 309966 |

| Saturated sodium bicarbonate solution | Fisher Scientific | S233-500 |

| Anhydrous sodium sulfate | Fisher Scientific | S255-500 |

Procedure:

-

Dissolve this compound in anhydrous dichloromethane (DCM) at a concentration of 10-20 mg/mL in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 1-5% (v/v). The optimal concentration may need to be determined empirically.

-

Stir the reaction mixture at 0 °C and monitor the progress of the deprotection by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 30-60 minutes.

-

Once the reaction is complete, neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected PEG8-azide.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Stage 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the deprotected PEG8-azide with an alkyne-containing molecule.

Materials and Reagents:

| Reagent | Supplier | Catalog # |

| Deprotected PEG8-azide | (From Stage 1) | N/A |

| Alkyne-containing molecule | Various | N/A |

| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | Sigma-Aldrich | C7631 |

| Sodium ascorbate | Sigma-Aldrich | A7631 |

| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762342 |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| Deionized water | Millipore | Milli-Q |

| Phosphate-buffered saline (PBS), pH 7.4 | Gibco | 10010023 |

Procedure:

-

Preparation of Stock Solutions:

-

Copper(II) sulfate: Prepare a 100 mM stock solution in deionized water.

-

Sodium ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.

-

THPTA: Prepare a 100 mM stock solution in deionized water.

-

Deprotected PEG8-azide: Dissolve the product from Stage 1 in DMSO or an appropriate solvent to a concentration of 10-50 mM.

-

Alkyne-containing molecule: Dissolve in a compatible solvent (e.g., DMSO, water) to a concentration of 10-50 mM.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the deprotected PEG8-azide (1 equivalent).

-

Add the alkyne-containing molecule (1-1.5 equivalents).

-

Add the appropriate solvent (e.g., a mixture of PBS and DMSO) to achieve a final reaction concentration of 1-10 mM.

-

Add THPTA to the reaction mixture to a final concentration of 1-5 mM.

-

Add copper(II) sulfate to a final concentration of 0.1-1 mM.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding sodium ascorbate to a final concentration of 2-10 mM.

-

Vortex the reaction mixture gently.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 37 °C to increase the rate.

-

Monitor the reaction progress by LC-MS or HPLC.

-

-

Purification of the Conjugate:

-

Upon completion, the reaction mixture can be purified to remove the copper catalyst, excess reagents, and byproducts.

-

For biomolecules, purification can be achieved by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

-

For smaller molecules, purification can be performed by reverse-phase HPLC.

-

III. Quantitative Data

The yield of the click reaction is typically high, often exceeding 90%, provided that the reagents are pure and the conditions are optimized. The following table provides expected yields and reaction times for CuAAC reactions with PEG-azide linkers based on literature data.

| Azide Substrate | Alkyne Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| PEG-Azide | Small Molecule-Alkyne | CuSO₄/NaAsc/THPTA | PBS/DMSO | 25-37 | 1-4 | >90 |

| PEG-Azide | Peptide-Alkyne | CuSO₄/NaAsc/THPTA | Aqueous Buffer | 25 | 2-6 | 85-95 |

| PEG-Azide | Oligonucleotide-Alkyne | CuSO₄/NaAsc/THPTA | Aqueous Buffer | 25 | 1-2 | >95 |

IV. Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the use of this compound in a bioconjugation reaction.

Signaling Pathway: Chemical Reaction

The diagram below illustrates the chemical transformation occurring during the CuAAC reaction.

References

Application Notes and Protocols for Protein Labeling with Trityl-PEG8-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trityl-PEG8-azide is a versatile, heterobifunctional linker designed for the precise modification and labeling of proteins. This reagent incorporates three key chemical features: a trityl protecting group, an eight-unit polyethylene glycol (PEG) spacer, and a terminal azide group. The trityl group offers protection for a terminal functional group, allowing for selective deprotection and subsequent derivatization. The hydrophilic PEG8 spacer enhances the solubility of the reagent and the resulting protein conjugate in aqueous media, mitigating potential aggregation and improving biocompatibility. The azide moiety serves as a bioorthogonal handle for highly efficient and specific "click chemistry" reactions, enabling the covalent attachment of a wide array of reporter molecules, such as fluorophores, biotin, or drug molecules.

This document provides detailed application notes and protocols for the use of this compound in protein labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Principle of the Method

Protein labeling using this compound is a two-step process. First, a protein of interest must be functionalized with an alkyne group. This can be achieved through various methods, including the metabolic incorporation of alkyne-bearing unnatural amino acids or by reacting specific amino acid side chains (e.g., lysines, cysteines) with an alkyne-containing reagent. Once the protein is alkyne-modified, the azide group of this compound can be covalently attached via a click chemistry reaction.

Click Chemistry Reactions

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and robust reaction involves the copper(I)-catalyzed formation of a stable triazole linkage between a terminal alkyne and an azide.[1][2] The reaction is typically fast and high-yielding, proceeding under mild, aqueous conditions.[1][2] However, the requirement for a copper catalyst can be a consideration for in vivo applications due to potential cytotoxicity.[1]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction forward, eliminating the need for a metal catalyst and making it highly suitable for labeling proteins in living cells.

Data Presentation

The following tables summarize typical quantitative parameters for protein labeling using azide-PEG linkers. These values are provided as a guide and may require optimization for specific proteins and applications.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |

| This compound Concentration | 10 - 50 molar excess | A higher excess may be needed for less accessible alkyne sites. |

| Alkyne-Probe Concentration | 1.5 - 5 molar excess over azide | To ensure complete consumption of the azide-linker. |

| Copper(II) Sulfate (CuSO₄) | 50 - 250 µM | The precursor to the active Cu(I) catalyst. |

| Reducing Agent (e.g., Sodium Ascorbate) | 5 mM | Used to reduce Cu(II) to the active Cu(I) state. |

| Copper Ligand (e.g., THPTA, BTTAA) | 250 µM - 1.25 mM | Stabilizes the Cu(I) catalyst and protects the protein from damage. |

| Reaction Time | 1 - 4 hours | Can be optimized by monitoring reaction progress. |

| Reaction Temperature | Room Temperature (20-25°C) | |

| pH | 6.5 - 8.5 | Reaction is robust across a wide pH range. |

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction Parameters

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | |

| This compound Concentration | 10 - 50 molar excess | |

| Strained Alkyne-Probe (e.g., DBCO) | 10 - 20 molar excess over azide | Higher excess is often used to drive the reaction to completion. |

| Reaction Time | 2 - 12 hours | SPAAC is generally slower than CuAAC. |

| Reaction Temperature | 4°C or Room Temperature | Can be performed at physiological temperatures for live-cell labeling. |

| pH | 7.0 - 8.5 |

Experimental Protocols

Protocol 1: Incorporation of an Alkyne Handle into a Protein

To use this compound, the target protein must first be modified to contain an alkyne group. A common method is the metabolic labeling of cells with an alkyne-containing amino acid analog, such as L-propargylglycine (LPG) or L-homopropargylglycine (HPG), which are incorporated into newly synthesized proteins in place of methionine.

Materials:

-

Methionine-free cell culture medium

-

L-propargylglycine (LPG) or L-homopropargylglycine (HPG)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

-

Culture mammalian cells to 70-80% confluency.

-

Wash the cells once with pre-warmed PBS.

-

Replace the standard culture medium with methionine-free medium supplemented with dFBS and the alkyne-containing amino acid (e.g., 50 µM HPG).

-

Incubate the cells for the desired labeling period (e.g., 4-18 hours) under standard culture conditions.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer.

-

Clarify the lysate by centrifugation to pellet cell debris.

-

The resulting supernatant contains the alkyne-modified proteome and is ready for the click chemistry reaction.

Protocol 2: Protein Labeling via CuAAC

Materials:

-

Alkyne-modified protein solution (in an amine-free buffer like PBS, pH 7.4)

-

This compound

-

Alkyne-functionalized reporter molecule (e.g., alkyne-fluorophore)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

-

Desalting column or dialysis cassette for purification

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified protein, this compound, and the alkyne-reporter molecule in the reaction buffer.

-

In a separate tube, premix the CuSO₄ and ligand solutions. Let this mixture stand for a few minutes.

-

Add the CuSO₄/ligand mixture to the protein solution.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light if using a fluorescent reporter.

-

Purify the labeled protein from excess reagents using a desalting column or dialysis.

Protocol 3: Protein Labeling via SPAAC

Materials:

-

Alkyne-modified protein solution (in PBS, pH 7.4)

-

This compound

-

Strained alkyne-functionalized reporter molecule (e.g., DBCO-fluorophore)

-

Desalting column or dialysis cassette for purification

Procedure:

-

To the alkyne-modified protein solution, add the desired molar excess of this compound.

-

Add the strained alkyne-reporter molecule to the mixture.

-